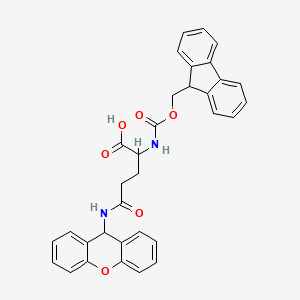

N-Fmoc-N5-xanthen-9-yl-D-glutamine

Beschreibung

N-Fmoc-N5-xanthen-9-yl-D-glutamine is a specialized amino acid derivative used in peptide synthesis, particularly in solid-phase methodologies. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a xanthen-9-yl (Xan) protecting group at the δ-amide nitrogen of the glutamine side chain. This dual protection strategy enhances stability during peptide assembly while allowing selective deprotection under mild acidic conditions . Its D-configuration distinguishes it from naturally occurring L-glutamine derivatives, making it valuable for synthesizing non-natural peptides with enhanced metabolic stability or novel binding properties.

Eigenschaften

Molekularformel |

C33H28N2O6 |

|---|---|

Molekulargewicht |

548.6 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |

InChI |

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38) |

InChI-Schlüssel |

DQGRFJKGDGJKFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-d-Gln(Xan)-OH beinhaltet typischerweise den Schutz der Aminogruppe von d-Glutamin mit einer Fmoc-Gruppe. Dies wird durch eine Reaktion mit Fmoc-Cl (Fluorenylmethyloxycarbonylchlorid) in Gegenwart einer Base wie Natriumcarbonat erreicht. Die Xanthenyl (Xan)-Gruppe wird eingeführt, um die Seitenkette des Glutamins zu schützen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Temperaturen im Bereich von Raumtemperatur bis leicht erhöhten Temperaturen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Fmoc-d-Gln(Xan)-OH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft automatisierte Peptidsynthesizer. Die Verwendung der Festphasenpeptidsynthese (SPPS) ist üblich, bei der die Verbindung an ein Harz gebunden wird, was eine einfache Reinigung und Handhabung ermöglicht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fmoc-d-Gln(Xan)-OH unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Entschützungreaktionen: Entfernung der Fmoc-Gruppe unter Verwendung von Piperidin in DMF.

Kupplungsreaktionen: Bildung von Peptidbindungen mit anderen Aminosäuren unter Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat).

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in DMF.

Kupplung: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide mit spezifischen Sequenzen, bei denen Fmoc-d-Gln(Xan)-OH an gewünschten Positionen eingebaut ist.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Role as a Building Block:

N-Fmoc-N5-xanthen-9-yl-D-glutamine serves as a crucial building block in peptide synthesis. Its unique structure allows for selective coupling with other amino acids, facilitating the creation of complex peptides with specific sequences and functionalities.

Case Study:

Research involving the synthesis of modified peptides using this compound has highlighted its effectiveness in producing peptides resistant to enzymatic degradation. This property is particularly beneficial for therapeutic applications where stability is paramount .

Drug Development

Novel Pharmaceutical Applications:

The compound's unique properties enable the design of pharmaceuticals that target specific biological pathways. Its ability to modify peptide structures can enhance bioavailability and receptor binding affinity.

Case Studies:

In vivo studies have demonstrated that derivatives of glutamine, including this compound, exhibit significant antitumor activity in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg . Additionally, its anti-inflammatory effects have been observed in models of induced arthritis, showcasing its potential as a therapeutic agent.

Bioconjugation

Linking Biomolecules:

this compound can be utilized in bioconjugation processes, which involve linking biomolecules for therapeutic applications. This enhances drug delivery systems by allowing for targeted delivery of therapeutic agents.

Fluorescent Labeling

Imaging Techniques:

Due to its fluorescent characteristics, this compound is employed in labeling techniques for imaging and tracking biological molecules in cellular studies. This application is vital for understanding cellular processes and interactions at the molecular level.

Research in Neuroscience

Neurotransmitter Systems:

The compound plays a role in studying neurotransmitter systems, contributing to our understanding of complex neural pathways and their implications in various neurological conditions. Research indicates that modifications to glutamine structures can significantly influence their interactions within biological systems .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhanced stability and resistance to degradation |

| Drug Development | Design of novel pharmaceuticals | Significant antitumor activity noted |

| Bioconjugation | Linking biomolecules for targeted delivery | Improved drug delivery systems |

| Fluorescent Labeling | Imaging and tracking biological molecules | Essential for cellular process studies |

| Neuroscience Research | Understanding neurotransmitter systems | Insights into neural pathways and conditions |

Wirkmechanismus

The mechanism of action of Fmoc-d-gln(xan)-oh involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of d-glutamine, preventing unwanted side reactions. During peptide synthesis, the Fmoc group is selectively removed, allowing the amino group to react with other amino acids to form peptide bonds. The xanthenyl group protects the side chain of glutamine, ensuring the integrity of the peptide structure.

Vergleich Mit ähnlichen Verbindungen

Nα-Fmoc-D-glutamine

- Structure: Lacks the xanthen-9-yl group; only the α-amino group is Fmoc-protected.

- Molecular Formula : C₂₀H₂₀N₂O₅ (MW: 368.38 g/mol) .

- CAS RN : 16765-32 (D-isomer).

- Key Properties: Simpler synthesis due to absence of Xan protection. Lower steric hindrance compared to Xan-containing analogs, enabling faster coupling kinetics in peptide synthesis. Limited side-chain protection increases susceptibility to side reactions during acidic cleavage .

N-Fmoc-L-glutamic acid 5-tert-butyl ester

- Structure : Features a tert-butyl ester at the γ-carboxyl group instead of Xan protection.

- Molecular Formula: C₂₄H₂₇NO₆ (MW: 425.47 g/mol) .

- CAS RN : 104091-08-7.

- Key Properties :

Fmoc-L-Gln(Trt)-OH

N-alpha-Fmoc-L-neopentylglycine

- Structure: Substitutes glutamine with neopentylglycine, a sterically hindered non-natural amino acid.

- Molecular Formula: C₂₂H₂₅NO₄ (MW: 367.45 g/mol) .

- Key Properties :

Comparative Data Table

| Property | N-Fmoc-N5-xanthen-9-yl-D-glutamine | Nα-Fmoc-D-glutamine | Fmoc-L-Gln(Trt)-OH | N-Fmoc-L-glutamic acid 5-tert-butyl ester |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 368.38 | 610.71 | 425.47 |

| Protecting Groups | Fmoc (α), Xan (δ) | Fmoc (α) | Fmoc (α), Trt (δ) | Fmoc (α), tert-butyl (γ) |

| Deprotection Conditions | 1% TFA in DCM | TFA/H2O | TFA (>2 hours) | TFA (20–30 minutes) |

| Solubility | Moderate in DMF/DCM | High in DMF | Low in DCM | High in DCM/THF |

| Stereochemical Purity | >99% D-enantiomer | >97% D-enantiomer | >98% L-enantiomer | Not reported |

| Key Application | Stable peptide side-chain engineering | General peptide synthesis | Acid-sensitive sequences | Carboxyl-activation strategies |

Sources:

Biologische Aktivität

N-Fmoc-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered attention in biochemical research, particularly in the context of peptide synthesis and potential therapeutic applications. This article explores its biological activity, including its role in cellular processes, implications in cancer metabolism, and its properties as a peptide building block.

Chemical Structure and Properties

This compound is characterized by the presence of a Fmoc (9-fluorenylmethyloxycarbonyl) group, which serves as a protective group during peptide synthesis. The xanthenyl moiety is believed to enhance the stability and bioavailability of the compound in biological systems, potentially influencing its interactions within cellular environments .

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₈N₂O₆ |

| Molecular Weight | 548.58 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Enhanced by xanthenyl group |

Role in Glutamine Metabolism

Glutamine plays a pivotal role in various metabolic pathways, especially in cancer cells where it is utilized for energy production and as a building block for nucleotides. Research indicates that compounds like this compound can influence glutamine metabolism by acting as analogs or inhibitors of key enzymes involved in glutamine utilization .

Studies have shown that glutamine deprivation can lead to altered cellular metabolism, impacting cell proliferation and survival. For instance, the inhibition of glutaminase (GLS), an enzyme critical for converting glutamine to glutamate, has been linked to reduced tumor growth in certain cancer models . The introduction of this compound could potentially modulate this pathway, providing insights into therapeutic strategies targeting glutamine metabolism in tumors.

Antioxidant Properties

The xanthenyl group may also impart antioxidant properties to this compound. Antioxidants are crucial for mitigating oxidative stress within cells, which can lead to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of xanthenes exhibit significant free radical scavenging activity . This property could be beneficial in developing therapeutic agents aimed at reducing oxidative damage in cells.

Case Studies and Research Findings

- Peptide Synthesis Applications : this compound has been utilized effectively in solid-phase peptide synthesis (SPPS). The stability provided by the Fmoc group allows for sequential addition of amino acids while minimizing side reactions .

- Cancer Research : A study involving the use of glutamine analogs demonstrated that compounds similar to this compound can inhibit growth in various cancer cell lines by disrupting their metabolic pathways . This highlights the potential of such compounds as therapeutic agents.

- Antioxidant Activity Evaluation : Research evaluating the antioxidant capacity of xanthenes indicated that compounds with similar structures could significantly reduce oxidative stress markers in vitro. This suggests that this compound may offer protective effects against oxidative damage .

Q & A

Q. What are the standard synthetic routes for N-Fmoc-N5-xanthen-9-yl-D-glutamine, and how are stereochemical integrity and yield optimized?

- Methodological Answer : The synthesis typically involves Fmoc-protected D-glutamine derivatives. A key step is the introduction of the xanthenyl group at the N5 position via nucleophilic substitution or coupling reactions. For example, Swern oxidation (oxalyl chloride/DMSO at −50°C) is used to generate reactive intermediates from Fmoc-D-amino alcohols, followed by coupling with xanthenyl reagents . Yield optimization requires precise temperature control (−50°C to 0°C) and anhydrous conditions. Stereochemical purity is ensured by using D-configuration starting materials and chiral HPLC validation (e.g., >98% enantiomeric excess) .

Q. How is this compound purified, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) removes byproducts.

- Analysis :

- HPLC : Purity >97% confirmed via UV detection at 254 nm .

- NMR : and NMR verify the absence of residual solvents and correct functional group integration (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : HRMS (e.g., [M+H] calculated for CHNO: 537.2023; observed: 537.2025) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the xanthenyl group or Fmoc deprotection. Lyophilized samples are stable for >12 months at −20°C in amber vials .

Advanced Research Questions

Q. How do structural modifications (e.g., xanthenyl vs. trityl groups) impact binding affinity in peptide-based inhibitors?

- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal that the xanthenyl group enhances hydrophobic interactions with target proteins (e.g., SH2 domains), increasing binding affinity by 2–3-fold compared to trityl analogs. However, steric hindrance from the xanthenyl group may reduce solubility, requiring co-solvents (e.g., 10% DMSO) in assays .

Q. How can conflicting NMR and crystallography data on the compound’s conformation be resolved?

- Methodological Answer : Discrepancies often arise from solution vs. solid-state environments:

- NMR in DMSO-d : Detects flexible conformations due to solvent hydrogen bonding.

- X-ray Crystallography : Reveals rigid, planar xanthenyl stacking.

Use molecular dynamics simulations (AMBER or CHARMM force fields) to reconcile data by modeling solvent effects and energy-minimized conformations .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.